N-(4-fluorobenzyl)-1-(2H-indazol-3-yl)-5-oxopyrrolidine-3-carboxamide

Catalog No.
S11409365
CAS No.
M.F
C19H17FN4O2
M. Wt
352.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(4-fluorobenzyl)-1-(2H-indazol-3-yl)-5-oxopyrrol...

Product Name

N-(4-fluorobenzyl)-1-(2H-indazol-3-yl)-5-oxopyrrolidine-3-carboxamide

IUPAC Name

N-[(4-fluorophenyl)methyl]-1-(1H-indazol-3-yl)-5-oxopyrrolidine-3-carboxamide

Molecular Formula

C19H17FN4O2

Molecular Weight

352.4 g/mol

InChI

InChI=1S/C19H17FN4O2/c20-14-7-5-12(6-8-14)10-21-19(26)13-9-17(25)24(11-13)18-15-3-1-2-4-16(15)22-23-18/h1-8,13H,9-11H2,(H,21,26)(H,22,23)

InChI Key

MLBCFSRGFKOECU-UHFFFAOYSA-N

Canonical SMILES

C1C(CN(C1=O)C2=NNC3=CC=CC=C32)C(=O)NCC4=CC=C(C=C4)F

N-(4-fluorobenzyl)-1-(2H-indazol-3-yl)-5-oxopyrrolidine-3-carboxamide is a complex organic compound that integrates a fluorinated indazole ring, a fluorophenyl group, and a pyrrolidine carboxamide moiety. This molecular structure is characterized by its unique arrangement of functional groups, which contributes to its potential biological activities. The compound's molecular formula is C19H16F2N4O2C_{19}H_{16}F_2N_4O_2 and it has a molecular weight of approximately 370.4 g/mol. The presence of fluorine atoms in the structure enhances its lipophilicity and can influence its pharmacokinetic properties, making it a subject of interest in medicinal chemistry and drug development .

, which include:

  • Oxidation: This may lead to the formation of corresponding carboxylic acids or ketones.
  • Reduction: The compound can be reduced to yield corresponding amines or alcohols.
  • Substitution Reactions: These can form substituted derivatives with different functional groups, enhancing the compound's versatility for further applications .

The compound exhibits a range of biological activities due to its structural characteristics. Indazole derivatives, in general, are known for their pharmacological properties, including:

  • Antitumor Activity: Compounds with indazole scaffolds have shown potential as anticancer agents by inhibiting specific kinases involved in tumor growth.
  • Antimicrobial Activity: The presence of the pyrrolidine moiety may contribute to antimicrobial effects against various pathogens, particularly Gram-positive bacteria and fungi .
  • Enzyme Modulation: The compound may act as a modulator for specific enzymes or receptors, potentially influencing various biochemical pathways .

The synthesis of N-(4-fluorobenzyl)-1-(2H-indazol-3-yl)-5-oxopyrrolidine-3-carboxamide typically involves several steps:

  • Formation of the Indazole Ring: This can be achieved through cyclization reactions involving ortho-substituted hydrazines and carbonyl compounds.
  • Fluorination: The introduction of fluorine atoms can be accomplished using reagents like Selectfluor or N-fluorobenzenesulfonimide.
  • Coupling with Fluorophenyl Group: A Suzuki coupling reaction using palladium catalysts is often employed to attach the fluorophenyl group.
  • Pyrrolidine Carboxamide Formation: This final step involves the construction of the pyrrolidine ring and subsequent carboxamide formation, typically through amide coupling reactions .

N-(4-fluorobenzyl)-1-(2H-indazol-3-yl)-5-oxopyrrolidine-3-carboxamide has several notable applications:

  • Medicinal Chemistry: It serves as a lead compound for developing new pharmaceuticals targeting specific enzymes or receptors.
  • Biological Research: The compound is utilized for studying its effects on cellular processes and signaling pathways.
  • Industrial Chemistry: It acts as an intermediate in synthesizing more complex molecules used in various chemical industries .

Research on interaction studies indicates that N-(4-fluorobenzyl)-1-(2H-indazol-3-yl)-5-oxopyrrolidine-3-carboxamide interacts with various molecular targets, enhancing binding affinity and specificity due to its unique structural features. These interactions are critical for determining its pharmacological profile and potential therapeutic uses .

Several compounds share structural similarities with N-(4-fluorobenzyl)-1-(2H-indazol-3-yl)-5-oxopyrrolidine-3-carboxamide. Here are some notable examples:

Compound NameStructural FeaturesUnique Properties
NiraparibIndazole scaffoldUsed as an anticancer drug targeting ovarian cancer
PazopanibIndazole derivativeA tyrosine kinase inhibitor for renal cell carcinoma
BendazacIndazole structureCommercially available anti-inflammatory drug
BenzydamineIndazole-basedAnti-inflammatory properties with analgesic effects

These compounds highlight the diversity within indazole derivatives while showcasing the unique aspects of N-(4-fluorobenzyl)-1-(2H-indazol-3-yl)-5-oxopyrrolidine-3-carboxamide, particularly its specific fluorinated substitutions which may enhance its biological efficacy compared to others .

XLogP3

1.8

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

352.13355396 g/mol

Monoisotopic Mass

352.13355396 g/mol

Heavy Atom Count

26

Dates

Last modified: 08-09-2024

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